molecular formula C₂₃H₄₃NO₃ B1156202 (4E,14Z)-2-Pivalamido-Sphingadienine-C18

(4E,14Z)-2-Pivalamido-Sphingadienine-C18

Cat. No.: B1156202
M. Wt: 381.59
Attention: For research use only. Not for human or veterinary use.
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Description

(4E,14Z)-2-Pivalamido-Sphingadienine-C18 is a sphingolipid derivative characterized by a sphingadienine backbone with double bonds at positions 4 (E configuration) and 14 (Z configuration). The compound features a pivalamido (2,2-dimethylpropanamido) group at the second carbon of the sphingoid base and an 18-carbon chain. This structure is biosynthesized through sequential enzymatic modifications:

  • The Δ4E double bond is introduced by ceramide desaturase 1 (DEGS1) .
  • The Δ14Z double bond is catalyzed by fatty acid desaturase 3 (FADS3), which converts d18:1 sphinganine to d18:2 sphingadienine .
  • The pivalamido substitution at the amino group distinguishes it from naturally occurring ceramides, enhancing metabolic stability and altering solubility .

Properties

Molecular Formula

C₂₃H₄₃NO₃

Molecular Weight

381.59

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Isomers of Sphingadienine

Key differences arise from double bond positions and substituents:

Compound Name Double Bond Positions Substituent at C2 Biosynthetic Origin Biological Source/Function
(4E,14Z)-2-Pivalamido-Sphingadienine-C18 4E, 14Z Pivalamido FADS3 + DEGS1 + chemical modification Synthetic/experimental models
Cer(d18:2(4E,14Z)) 4E, 14Z Hydroxyl/acyl FADS3 + DEGS1 Human plasma, SLE pathology
Cer(d18:2(4E,11Z)) 4E, 11Z Hydroxyl/acyl Dietary intake Nutritional sources (e.g., plants)
(4E,8Z)-Sphingadienine-C18 4E, 8Z Variable Unknown desaturase Rare, limited biological data

Key Observations :

  • The Δ14Z position in this compound and Cer(d18:2(4E,14Z)) is unique to FADS3 activity, distinguishing these from dietary or other isoforms .

Functional Analogues in Sphingolipid Metabolism

Sphingomyelins (SMs)

Example: SM(d18:2(4E,14Z)/24:2(5Z,9Z))

  • Contains the same d18:2(4E,14Z) backbone but linked to a phosphocholine head group and a 24:2 fatty acid.
  • Role: Membrane structure and signaling; elevated levels correlate with metabolic disorders .
  • Comparison: The absence of a phosphocholine group in this compound limits its direct role in SM-specific pathways .
Phosphorylated Derivatives

Example: (4E,14Z)-Sphingadienine-C18-1-phosphate

  • Features a phosphate group at C1 instead of the pivalamido group.
  • Role: Signaling molecule in apoptosis and inflammation.
  • Comparison: The pivalamido substitution may reduce kinase-mediated phosphorylation, altering downstream signaling .

Analogues with Modified Acyl Chains

From the C18H35NO2 class ():

  • 2-Aminooctadec-4-yne-1,3-diol: Lacks double bonds but includes an alkyne group, enhancing rigidity.
  • Tetradecyl 3-amino-2-butenoate: Branched ester chain instead of sphingoid base.
  • Key Difference : The sphingadienine backbone in this compound enables stereospecific interactions absent in these analogues.

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